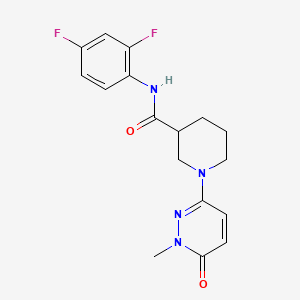
N-(2,4-difluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H18F2N4O2 and its molecular weight is 348.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-difluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a compound that has generated interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperidine ring, a pyridazinone moiety, and a difluorophenyl group. Its molecular formula is C16H15F2N4O, and it exhibits properties that suggest potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory activity against specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of Alzheimer's disease .
- Antiviral Activity : The compound's structural features suggest potential antiviral properties. Similar compounds have been reported to possess anti-HIV activity by interfering with viral replication processes .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine and pyridazinone moieties significantly influence the biological activity of the compound. For instance:
- Substituent Variations : The presence of electron-withdrawing groups like fluorine enhances potency against certain targets by stabilizing interactions within the active sites of enzymes .
- Piperidine Ring Modifications : Alterations in the piperidine ring can lead to variations in lipophilicity and bioavailability, affecting overall efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study evaluating the compound's effect on AChE showed an IC50 value indicative of significant inhibition, suggesting its potential use in treating cognitive disorders .
- Antiviral Testing : In vitro assays demonstrated that derivatives of this compound exhibited antiviral effects against HIV, with promising results in cellular models .
- Cytotoxicity Assessments : Cytotoxicity tests against various cancer cell lines revealed that certain analogs displayed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Data Summary
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c1-22-16(24)7-6-15(21-22)23-8-2-3-11(10-23)17(25)20-14-5-4-12(18)9-13(14)19/h4-7,9,11H,2-3,8,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFRWWVJEJLECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














